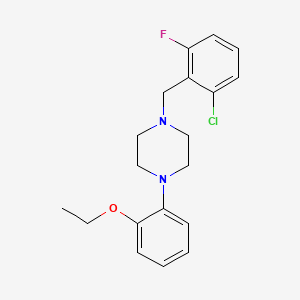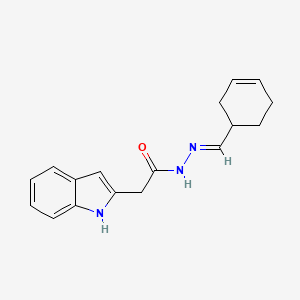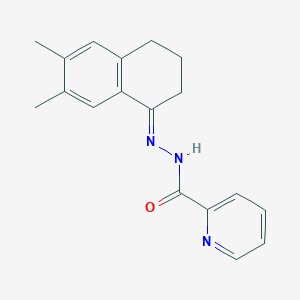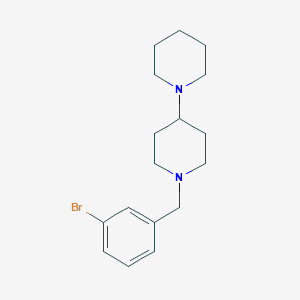
1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine involves the inhibition of 1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine, which is a serine/threonine kinase that plays a crucial role in various cellular processes. 1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine is involved in the regulation of glycogen metabolism, cell cycle progression, and apoptosis. Inhibition of 1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine leads to the activation of various downstream signaling pathways such as the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. Inhibition of 1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine also leads to the activation of the Akt pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to have a neuroprotective effect by inhibiting 1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine, which is involved in the regulation of neuronal survival and apoptosis. It has also been found to have an anti-tumor effect by inhibiting 1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine, which is involved in the regulation of cell proliferation and apoptosis in cancer cells. In addition, it has been found to have anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine in lab experiments include its potency as a 1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine inhibitor, its selectivity, and its ability to cross the blood-brain barrier. However, there are also limitations to using this compound in lab experiments. One limitation is that it may have off-target effects on other kinases. Another limitation is that it may have poor solubility in aqueous solutions, which may limit its use in certain assays.
Zukünftige Richtungen
There are many future directions for the research of 1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine. One direction is to further investigate its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential applications in cancer therapy. In addition, further research is needed to investigate its off-target effects on other kinases and to optimize its solubility in aqueous solutions.
Synthesemethoden
The synthesis method of 1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine involves the reaction of 2-chloro-6-fluorobenzyl chloride and 2-ethoxyaniline in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with piperazine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the final product. The synthesis process has been optimized to yield a high purity product with good yield.
Wissenschaftliche Forschungsanwendungen
1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. It has been found to be a potent inhibitor of glycogen synthase kinase 3 (1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine), which is a key enzyme involved in various cellular processes such as glycogen metabolism, cell cycle regulation, and apoptosis. Inhibition of 1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine has been shown to have a neuroprotective effect and may have potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. It has also been found to have an anti-tumor effect and may have potential applications in cancer therapy.
Eigenschaften
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN2O/c1-2-24-19-9-4-3-8-18(19)23-12-10-22(11-13-23)14-15-16(20)6-5-7-17(15)21/h3-9H,2,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIKWHLAVIDPFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5818252.png)

![N-(5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5818263.png)
![3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide](/img/structure/B5818264.png)

![N-[2-(1-piperidinyl)ethyl]cyclooctanamine](/img/structure/B5818272.png)
![2-{4-[(4-methoxyphenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5818289.png)

![N-(2-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5818301.png)
![methyl 3-({[4-(methoxycarbonyl)phenoxy]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B5818303.png)
![N-[3-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5818309.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5818317.png)
![4-[(methylsulfonyl)amino]-N-1-naphthylbenzamide](/img/structure/B5818342.png)
